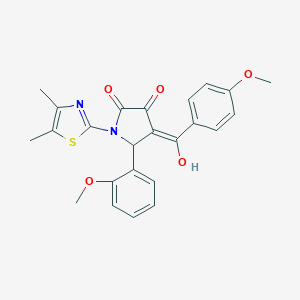![molecular formula C24H19BrN2O5 B265466 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its high potency and selectivity towards cancer cells. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more effective and targeted therapies.
Direcciones Futuras
There are several future directions for research on 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further understand its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more effective and targeted therapies for cancer and other diseases. Another direction is to optimize its synthesis method to improve its yield and purity. This would make it more accessible for research and development purposes. Additionally, further studies are needed to investigate its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a wide range of potential applications in various scientific fields. Its high potency and selectivity towards cancer cells make it an attractive candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. Overall, this compound has the potential to make significant contributions to the field of medicinal chemistry and other scientific fields.
Métodos De Síntesis
The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-bromoanisole, 5-methyl-3-isoxazolecarboxylic acid, and 4-allyloxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a series of reactions to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
The 4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have potential applications in various scientific fields. One of the primary research applications is in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor and anti-inflammatory activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H19BrN2O5 |
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-11-31-18-9-7-15(8-10-18)22(28)20-21(16-5-4-6-17(25)13-16)27(24(30)23(20)29)19-12-14(2)32-26-19/h3-10,12-13,21,28H,1,11H2,2H3/b22-20+ |
Clave InChI |
MNWAFCIYGDAXFZ-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Br |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265388.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265411.png)
![(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)

![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265415.png)